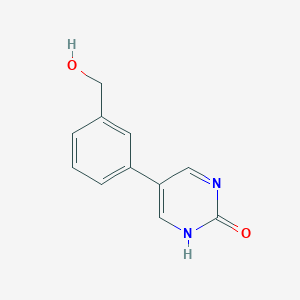

5-(3-(Hydroxymethyl)phenyl)pyrimidin-2-ol

Description

Contextualization within Heterocyclic Chemistry: The Significance of Pyrimidine (B1678525) Scaffolds

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are fundamental to chemistry and biology. Among these, the pyrimidine nucleus is a particularly important scaffold. nih.gov Pyrimidine is a six-membered heterocyclic molecule with two nitrogen atoms at positions 1 and 3. vandanapublications.com This structural motif is a cornerstone of life itself, forming the backbone of nucleobases such as cytosine, thymine, and uracil (B121893) found in DNA and RNA. nih.gov

The significance of pyrimidine scaffolds extends deeply into medicinal chemistry, where they are recognized as "privileged structures." nih.govnih.gov This term reflects their ability to bind to a wide variety of biological targets, making them a foundational component in the design of therapeutic agents. nih.govresearchgate.net The versatility of the pyrimidine ring allows for structural modifications, such as substitution with different functional groups, which enables the development of drugs with improved potency, selectivity, and pharmacokinetic profiles. nih.gov Consequently, pyrimidine derivatives have garnered substantial attention for their potential in treating a range of diseases, and numerous compounds incorporating this scaffold have been developed as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.govrsc.orgderpharmachemica.com The ongoing exploration of pyrimidine-based compounds aims to design new derivatives with enhanced therapeutic potential for various medical conditions. nih.gov

Unique Structural Features of 5-(3-(Hydroxymethyl)phenyl)pyrimidin-2-ol: Pyrimidin-2-ol Tautomerism and Substituted Phenyl Moiety

The chemical identity and behavior of this compound are defined by its distinct structural components: the pyrimidin-2-ol core and the 3-(hydroxymethyl)phenyl substituent.

The molecule's full IUPAC name is 5-[3-(hydroxymethyl)phenyl]-1H-pyrimidin-2-one. vulcanchem.com It possesses a molecular formula of C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol . vulcanchem.comchemenu.com The structure features a pyrimidine ring linked to a phenyl ring that carries a hydroxymethyl (-CH₂OH) group at the meta position. vulcanchem.com

Table 1: Structural and Molecular Characteristics of this compound

| Property | Value/Description |

|---|---|

| IUPAC Name | 5-[3-(hydroxymethyl)phenyl]-1H-pyrimidin-2-one vulcanchem.com |

| CAS Number | 1111104-12-1 chemenu.com |

| Molecular Formula | C₁₁H₁₀N₂O₂ vulcanchem.com |

| Molecular Weight | 202.21 g/mol vulcanchem.comchemenu.com |

| Core Structure | Pyrimidin-2-ol |

| Key Substituent | 3-(Hydroxymethyl)phenyl |

| Tautomerism | Exhibits keto-enol tautomerism at the pyrimidin-2-ol ring vulcanchem.comtandfonline.com |

| Hydrogen Bond Donors | 2 (pyrimidin-2-ol OH/NH, hydroxymethyl OH) vulcanchem.com |

| Hydrogen Bond Acceptors | 3 (pyrimidine N, O, hydroxymethyl O) vulcanchem.com |

Overview of Advanced Research Approaches in the Study of Complex Organic Compounds

The elucidation of the structure, purity, and properties of complex organic molecules like this compound relies on a suite of sophisticated analytical techniques. ijpsjournal.comchemicals.co.uk These methods provide detailed information about molecular structure, functional groups, and chemical characteristics. ijpsjournal.com The primary tools for this purpose can be broadly categorized into spectroscopic and chromatographic techniques. onlineorganicchemistrytutor.com

Spectroscopic Methods: Spectroscopy involves the interaction of electromagnetic radiation with matter to obtain structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. ijpsjournal.comonlineorganicchemistrytutor.com Techniques like ¹H NMR and ¹³C NMR provide detailed insights into the connectivity and chemical environment of atoms. onlineorganicchemistrytutor.comresearchgate.net Advanced 2D NMR methods (e.g., COSY, HSQC, HMBC) can be used to study more complex structures. ijpsjournal.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. chemicals.co.ukonlineorganicchemistrytutor.com High-resolution mass spectrometry (HRMS) provides exact mass measurements, which helps in confirming the molecular formula. ijpsjournal.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. vandanapublications.comchemicals.co.uk It works by measuring the vibrations of chemical bonds when they absorb infrared radiation, with different functional groups having characteristic absorption frequencies. vandanapublications.comchemicals.co.uk For pyrimidine derivatives, IR can identify key vibrations such as N-H, C=O, C=N, and C-O stretching. vandanapublications.comresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about electronic transitions within a molecule, and it is particularly useful for studying compounds with conjugated systems. ijpsjournal.comonlineorganicchemistrytutor.com

Chromatographic Methods: Chromatography is used to separate, identify, and quantify the components of a mixture. onlineorganicchemistrytutor.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating complex mixtures. ijpsjournal.com Reversed-phase HPLC is commonly used for the analysis of purine (B94841) and pyrimidine derivatives, often employing ion-pairing reagents to retain these polar compounds on the column. nih.govnih.govresearchgate.net The separation allows for both purity assessment and quantitative analysis. ijpsjournal.com

Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase. onlineorganicchemistrytutor.com It is often coupled with mass spectrometry (GC-MS) for powerful analytical capabilities. ijpsjournal.com

Hyphenated Techniques: The combination of chromatographic separation with spectroscopic detection, known as hyphenated techniques (e.g., LC-MS, GC-MS, LC-NMR), is fundamental to modern organic analysis. ijpsjournal.comslideshare.net These methods allow for the separation of complex mixtures followed by the detailed structural identification of each component. slideshare.net

Table 2: Summary of Advanced Research Approaches

| Technique | Purpose | Information Obtained |

|---|---|---|

| NMR Spectroscopy | Elucidation of molecular structure ijpsjournal.comugent.be | Carbon-hydrogen framework, atomic connectivity, chemical environment ijpsjournal.comonlineorganicchemistrytutor.com |

| Mass Spectrometry (MS) | Determination of molecular weight and formula chemicals.co.uk | Molecular weight, elemental composition, fragmentation patterns ijpsjournal.comonlineorganicchemistrytutor.com |

| Infrared (IR) Spectroscopy | Identification of functional groups vandanapublications.comonlineorganicchemistrytutor.com | Presence of specific bonds and functional groups (e.g., -OH, C=O, N-H) vandanapublications.com |

| HPLC | Separation, quantification, and purity analysis ijpsjournal.comnih.gov | Purity of the compound, quantification in a mixture ijpsjournal.com |

| Hyphenated Techniques (e.g., LC-MS) | Separation and identification of components in complex mixtures slideshare.net | Combines separation power with detailed structural analysis ijpsjournal.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[3-(hydroxymethyl)phenyl]-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-7-8-2-1-3-9(4-8)10-5-12-11(15)13-6-10/h1-6,14H,7H2,(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNOEXYFUBUERJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CNC(=O)N=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30686790 | |

| Record name | 5-[3-(Hydroxymethyl)phenyl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30686790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111104-12-1 | |

| Record name | 5-[3-(Hydroxymethyl)phenyl]-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111104-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[3-(Hydroxymethyl)phenyl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30686790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 3 Hydroxymethyl Phenyl Pyrimidin 2 Ol and Its Analogs

Strategies for Pyrimidine (B1678525) Ring Construction

[3+3] Annulation and Cyclocondensation Reactions

A prevalent strategy for pyrimidine synthesis involves the [3+3] annulation, where a three-atom component (N-C-N) reacts with a three-carbon component. mdpi.com Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, involving the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. slideshare.net These reactions are often catalyzed by either acid or base. slideshare.net A variety of substrates can be employed, including β-keto esters, malonic esters, and β-diketones, leading to a diverse range of substituted pyrimidines. slideshare.net For instance, ultrasound irradiation has been shown to promote the cyclocondensation of β-keto esters and amidines, affording highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org

A novel approach to fully substituted pyrimidines utilizes a domino reaction sequence involving activated skipped diynes and amidines. core.ac.uk This method proceeds through two consecutive aza-Michael additions to assemble the six-membered ring, followed by a [H]-shift and a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to achieve aromatization. core.ac.uk

| Reagents | Conditions | Product | Yield | Reference |

| β-keto esters, amidines | Ultrasound irradiation | 4-pyrimidinols | Good to excellent | organic-chemistry.org |

| Activated skipped diynes, amidines | Domino reaction, heat | Fully substituted pyrimidines | Not specified | core.ac.uk |

| Ketones, aldehydes, or esters with amidines | TEMPO, iron(II)-complex | Various pyrimidine derivatives | Not specified | organic-chemistry.org |

Modified Pinner Synthesis Approaches

The classical Pinner synthesis traditionally involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com Modifications to this reaction have expanded its scope. One notable variation employs β-keto esters in place of 1,3-diketones, with the reaction being enhanced by ultrasound irradiation. mdpi.com This allows for the synthesis of pyrimidines that can undergo further functionalization, such as Suzuki cross-coupling reactions, after tosylation of the hydroxyl group. mdpi.com Another modification involves the condensation of β-bromo-α,β-unsaturated ketones with amidines, catalyzed by copper(0), to produce pyrimidines in fair yields. mdpi.com

The Pinner reaction fundamentally involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imido ester, which can then be treated with ammonia (B1221849) or an amine to yield an amidine. numberanalytics.com This amidine can then undergo cyclization to form the pyrimidine ring.

| Reactants | Catalyst/Conditions | Product | Significance | Reference |

| Nitrile, alcohol | Acid catalyst (e.g., HCl) | Imido ester | Key intermediate | numberanalytics.com |

| β-keto ester, amidine | Ultrasound, tosylation, Suzuki coupling | 4-arylpyrimidines | Further functionalization | mdpi.comorganic-chemistry.org |

| β-bromo-α,β-unsaturated ketone, amidine | Cu(0) | Pyrimidines | Fair yields | mdpi.com |

Biginelli-Type Reactions in Pyrimidine Formation

The Biginelli reaction is a multi-component reaction that classically produces 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335). wikipedia.orgsigmaaldrich.com This acid-catalyzed reaction has seen a resurgence in interest due to the pharmacological importance of its products. sigmaaldrich.com The mechanism is believed to involve an initial aldol (B89426) condensation between the aldehyde and the β-ketoester, followed by the addition of urea and subsequent cyclization and dehydration. wikipedia.org

Variations of the Biginelli reaction have been developed to synthesize a wider array of pyrimidine derivatives. For example, using guanidine (B92328) hydrochloride in place of urea allows for the synthesis of 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines. nih.gov Furthermore, a novel five-component cascade reaction has been discovered, where a Biginelli dihydropyrimidinone intermediate undergoes a hetero-Diels-Alder reaction to form more complex bicyclic structures. frontiersin.orgfrontiersin.org

| Components | Catalyst | Product | Reference |

| Aryl aldehyde, ethyl acetoacetate, urea | Acid catalyst | 3,4-dihydropyrimidin-2(1H)-one | wikipedia.orgsigmaaldrich.com |

| Aromatic aldehyde, ethyl cyanoacetate, guanidine hydrochloride | Alkaline ethanol | 2-amino-5-cyano-6-hydroxy-4-arylpyrimidine | nih.gov |

| Urea, β-keto ester, formaldehyde (B43269) | Indium bromide | Bicyclic pyrimidine derivative | frontiersin.orgfrontiersin.org |

Nucleophilic Substitution and Ring Closure Techniques

Pyrimidine rings are susceptible to nucleophilic substitution, particularly at the 2, 4, and 6 positions. slideshare.netyoutube.com This reactivity can be exploited for the synthesis of functionalized pyrimidines. For instance, leaving groups at these positions can be displaced by various nucleophiles. bhu.ac.in A common strategy involves the use of 2,4-dichloropyrimidines or 2,4,6-trichloropyrimidine (B138864) as starting materials, where the chlorine atoms can be sequentially replaced by different nucleophiles to build up the desired substitution pattern. nih.gov

Ring closure techniques following nucleophilic attack are also employed. The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is one such pathway, where a nucleophile adds to the pyrimidine ring, leading to its opening and subsequent re-closure to form a new pyrimidine derivative. nih.gov For example, the reaction of 2-chloro-4-phenylpyrimidine (B78434) with potassium amide in liquid ammonia proceeds via this mechanism. nih.gov

Installation and Functionalization of the 5-(3-(Hydroxymethyl)phenyl) Substituent

The introduction of the substituted phenyl group at the C5 position of the pyrimidine ring is a critical step in the synthesis of the target compound. Electrophilic substitution on the pyrimidine ring preferentially occurs at the C5 position. slideshare.net

Approaches for Introducing Substituted Phenyl Groups

One of the most powerful and widely used methods for forming carbon-carbon bonds between an aromatic ring and a pyrimidine core is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a 5-halopyrimidine with an appropriately substituted phenylboronic acid in the presence of a palladium catalyst and a base. organic-chemistry.org This method offers high functional group tolerance and generally provides good to excellent yields.

Another approach involves constructing the pyrimidine ring with the phenyl group already in place. This can be achieved through methods like the Biginelli reaction, where a substituted benzaldehyde (B42025) (e.g., 3-formylphenyl acetate) is used as one of the starting components. wikipedia.org The hydroxymethyl group can be introduced either before or after the pyrimidine ring formation. For example, a bromo-substituted phenyl group can be introduced, followed by a subsequent conversion of the bromo group to a hydroxymethyl group via reactions like formylation followed by reduction, or through metal-catalyzed coupling reactions.

The synthesis of 5-aryl pyrimidines can also be achieved by reacting chalcones (α,β-unsaturated ketones) with guanidine hydrochloride in the presence of a base. derpharmachemica.com The chalcone (B49325) itself is prepared by the Claisen-Schmidt condensation of a substituted benzaldehyde with an appropriate ketone. mdpi.com

| Method | Key Reagents | Description | Reference |

| Suzuki-Miyaura Coupling | 5-halopyrimidine, phenylboronic acid, Pd catalyst | Forms a C-C bond between the pyrimidine and phenyl rings. | organic-chemistry.org |

| Biginelli Reaction | Substituted benzaldehyde, β-ketoester, urea | Incorporates the phenyl group from the start. | wikipedia.org |

| Chalcone Cyclization | Chalcone, guanidine hydrochloride | Builds the pyrimidine ring onto a phenyl-containing scaffold. | derpharmachemica.com |

Synthetic Routes to the Hydroxymethyl Moiety at the Phenyl Position

The introduction of the hydroxymethyl group at the meta-position of the phenyl ring attached to the pyrimidine core is a critical transformation in the synthesis of 5-(3-(Hydroxymethyl)phenyl)pyrimidin-2-ol. Several reliable methods are available for this purpose, primarily involving the reduction of a corresponding carbonyl or carboxyl functional group.

A prevalent and effective strategy is the reduction of a precursor ester. For instance, a compound such as ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate can be synthesized and subsequently reduced. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF) is typically employed for this conversion. The reaction is generally conducted at a low temperature, for example, 0 °C, to control its reactivity, and then allowed to proceed to completion. This method offers a direct route to the desired hydroxymethyl group with high yields. rsc.org

Another common approach involves the reduction of a corresponding aldehyde. The synthesis would first target a 5-(3-formylphenyl)pyrimidin-2-ol intermediate. This aldehyde can then be selectively reduced to the hydroxymethyl group using a milder reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This two-step process, involving the initial formation of the aldehyde followed by reduction, provides a versatile pathway to the target molecule.

Furthermore, the hydroxymethyl group can be introduced through the hydroxymethylation of a phenylpyrimidine precursor. This might involve a formylation reaction followed by reduction, or direct hydroxymethylation using reagents like formaldehyde under specific catalytic conditions. The synthesis of pioglitazone, for example, involves the hydroxymethylation of 2-methyl-5-ethylpyridine as a key step, a strategy that can be adapted to pyrimidine systems. nih.gov

A summary of common reduction methods is presented in the table below.

| Precursor Functional Group | Reducing Agent | Typical Solvent | Product |

| Ester (-COOR) | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Primary Alcohol (-CH₂OH) |

| Aldehyde (-CHO) | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Primary Alcohol (-CH₂OH) |

| Carboxylic Acid (-COOH) | Borane (BH₃) or Pinacol borane | Tetrahydrofuran (THF) | Primary Alcohol (-CH₂OH) |

Regioselective Functionalization and Late-Stage Diversification of the Pyrimidine Core

Achieving regioselective functionalization of the pyrimidine ring is essential for creating diverse analogs of this compound. This allows for the precise introduction of various substituents at specific positions of the pyrimidine core, which is crucial for structure-activity relationship (SAR) studies.

One powerful technique for regioselective functionalization is directed metalation. The use of mixed magnesium and lithium amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), enables the chemoselective magnesiation of the pyrimidine ring. acs.orgnih.gov The position of metalation can be controlled by the existing substituents and the reaction conditions, allowing for the subsequent introduction of electrophiles at specific sites. For example, treatment of 2,4-dimethoxypyrimidine (B108405) with TMPMgCl·LiCl leads to exclusive magnesiation at the C6 position, while using TMPLi results in lithiation at the C5 position. nih.gov This differential reactivity provides a tool for the selective synthesis of variously substituted pyrimidines.

Late-stage diversification of the pyrimidine core can be achieved through a novel "deconstruction-reconstruction" strategy. bohrium.comrsc.org This approach involves the conversion of a pyrimidine into its corresponding N-arylpyrimidinium salt, which can then be cleaved to form a versatile three-carbon iminoenamine building block. bohrium.comrsc.org This intermediate can then be used in various heterocycle-forming reactions to reconstruct the pyrimidine with different substituents or to create entirely new heterocyclic structures, such as azoles. bohrium.comrsc.org This method is particularly valuable for modifying complex molecules at a late stage of the synthesis.

The following table summarizes key strategies for regioselective functionalization and diversification.

| Strategy | Reagent/Method | Outcome | Reference |

| Directed Magnesiation | TMPMgCl·LiCl | Regioselective C-H functionalization | acs.orgnih.gov |

| Deconstruction-Reconstruction | N-Arylpyrimidinium salt formation and cleavage | Diversification of the pyrimidine core | bohrium.comrsc.org |

| C-H Arylation | Palladium catalysts | Introduction of aryl groups at specific positions |

Catalytic Methodologies in the Synthesis of Substituted Pyrimidines

Catalytic methods have become indispensable in the synthesis of substituted pyrimidines due to their efficiency, selectivity, and ability to promote complex bond formations under mild conditions. Various transition metals, as well as organocatalysts, have been employed to construct the pyrimidine ring.

Multicomponent reactions (MCRs) are particularly noteworthy as they allow for the assembly of complex molecules from simple starting materials in a single step. Iridium-catalyzed MCRs of amidines with up to three different alcohols have been developed to produce highly substituted pyrimidines. acs.orgorganic-chemistry.orgnih.gov These reactions proceed through a sequence of condensation and dehydrogenation steps, offering excellent regioselectivity and functional group tolerance. acs.orgorganic-chemistry.orgnih.gov Ruthenium complexes have also been shown to effectively catalyze the multicomponent synthesis of pyrimidines from amidines and alcohols. rsc.org

Copper-catalyzed reactions are also widely used. For example, a copper-catalyzed three-component reaction of amidines, primary alcohols, and secondary alcohols provides an efficient route to multisubstituted pyrimidines. rsc.orgrsc.org Copper catalysts can also be used in the synthesis of pyrimidines from terminal alkynes, carbon dioxide, and amidines. eurekaselect.com

Other catalytic systems include zinc chloride for the three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297), and the use of β-cyclodextrin as a recyclable and non-toxic catalyst in aqueous media. eurekaselect.comtandfonline.com

The table below highlights some of the catalytic methodologies used in pyrimidine synthesis.

| Catalyst | Reaction Type | Starting Materials | Reference |

| Iridium Pincer Complex | Multicomponent Reaction | Amidines, Alcohols | acs.orgorganic-chemistry.orgnih.gov |

| Ruthenium Complex | Multicomponent Reaction | Amidines, Alcohols | rsc.org |

| Copper(II) Acetate | Three-Component Reaction | Amidines, Primary Alcohols, Secondary Alcohols | rsc.orgrsc.org |

| Zinc Chloride | Three-Component Coupling | Enamines, Triethyl orthoformate, Ammonium acetate | tandfonline.com |

| β-Cyclodextrin | Multicomponent Reaction | Aldehydes, Ammonium acetate, 1,3-Diketones | eurekaselect.com |

Green Chemistry Approaches and Sustainable Synthetic Pathways for Pyrimidine Derivatives

In recent years, there has been a significant shift towards the development of green and sustainable synthetic methods for pyrimidine derivatives to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. eurekaselect.comnih.gov The synthesis of pyrimidine analogs under microwave irradiation is a well-established green protocol that can be applied to various reaction types, including multicomponent reactions. eurekaselect.comnih.gov

Ultrasound-assisted synthesis is another energy-efficient technique that can accelerate reaction rates and improve yields. beilstein-archives.orgresearchgate.netnih.gov The use of ultrasonic irradiation can significantly reduce reaction times compared to conventional heating methods and often allows for the use of more environmentally benign solvents like water. beilstein-archives.orgresearchgate.net For example, the synthesis of certain pyrimidine derivatives under ultrasound irradiation was found to be 6 to 96 times faster than traditional methods. researchgate.net

Multicomponent reactions (MCRs) are inherently green as they increase atom economy and reduce the number of synthetic steps and purification processes. acs.orgnih.gov The iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols, which are derivable from biomass, is a prime example of a sustainable synthetic route. acs.orgorganic-chemistry.orgnih.gov

The use of water as a solvent and the development of catalyst-free reaction conditions further contribute to the green synthesis of pyrimidines. eurekaselect.comnih.gov For instance, some imidazo[1,2-a]pyrimidines can be synthesized via a multicomponent reaction in the absence of any catalyst. nih.gov

The following table provides an overview of green chemistry approaches in pyrimidine synthesis.

| Green Approach | Technique/Method | Advantages | Reference |

| Microwave-Assisted Synthesis | Microwave Irradiation | Faster reactions, higher yields, reduced pollution | eurekaselect.comnih.gov |

| Ultrasound-Assisted Synthesis | Ultrasonic Irradiation | Reduced reaction times, increased yields, energy efficiency | beilstein-archives.orgresearchgate.netnih.gov |

| Multicomponent Reactions | One-pot synthesis | High atom economy, reduced waste, step efficiency | acs.orgnih.gov |

| Use of Green Solvents | Water | Environmentally benign, safe, and inexpensive | eurekaselect.com |

| Catalyst-Free Synthesis | Reaction without catalyst | Avoids toxic and expensive catalysts, simplifies purification | nih.gov |

Chemical Reactivity and Reaction Mechanisms of 5 3 Hydroxymethyl Phenyl Pyrimidin 2 Ol

Reactivity Profile of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is an aromatic heterocycle characterized by the presence of two nitrogen atoms at positions 1 and 3. wikipedia.org This arrangement significantly influences the ring's electron density and, consequently, its chemical reactivity.

Reactions Involving Nitrogen Atoms of the Pyrimidine Core

The nitrogen atoms in the pyrimidine ring are less basic than those in pyridine (B92270) due to the electron-withdrawing effect of the second nitrogen atom. wikipedia.org The pKa of protonated pyrimidine is 1.23, compared to 5.30 for pyridine. wikipedia.org As a result, protonation and N-alkylation are more challenging. wikipedia.org In the case of 5-(3-(hydroxymethyl)phenyl)pyrimidin-2-ol, these reactions would likely occur at one of the ring nitrogens. Mono-N-oxidation can also be achieved through reaction with peracids. wikipedia.org Quaternization of the nitrogen atoms can enhance the pyrimidine ring's susceptibility to nucleophilic attack. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine Core

The pyrimidine ring is considered π-deficient, meaning it has a lower electron density compared to benzene. This makes electrophilic aromatic substitution difficult, as the ring is deactivated towards attack by electrophiles. wikipedia.org However, the presence of the electron-donating hydroxyl group (in the pyrimidin-2-ol tautomer) and the phenyl ring at the C5 position can activate the ring towards electrophilic attack to some extent. When electrophilic substitution does occur on a pyrimidine ring, it preferentially happens at the C5 position, which is the least electron-deficient. wikipedia.org For this compound, the C5 position is already substituted, so electrophilic attack on the pyrimidine core is less likely. Any such reaction would likely target the C4 or C6 positions, which are electron-deficient. wikipedia.org

Conversely, the π-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions. wikipedia.org In this compound, the C2 position is substituted with a hydroxyl group (or oxo group in the tautomeric form). If a good leaving group were present at the C4 or C6 positions, nucleophilic displacement would be a feasible reaction pathway.

Transformations Involving the Pyrimidin-2-ol Tautomeric Forms

This compound can exist in two tautomeric forms: the aromatic hydroxypyrimidine form and the non-aromatic pyrimidin-2(1H)-one form. The equilibrium between these two forms is a crucial aspect of its reactivity. In solution, the pyrimidin-2-one form is generally the predominant and more stable tautomer. stackexchange.com

The reactivity of these tautomers differs significantly. The pyrimidin-2-one form possesses an amide-like character. The presence of the carbonyl group influences the reactivity of the ring, and the N-H protons can be deprotonated to form an anion. This anion is an ambident nucleophile and can react with electrophiles at either the nitrogen or the oxygen atom, although N-alkylation is generally favored. taylorfrancis.com The enamide-like character of the double bonds in the pyrimidinone form can facilitate electrophilic substitution reactions on the ring. taylorfrancis.com

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) attached to the phenyl ring is a primary benzylic alcohol and exhibits reactivity typical of this functional group.

Oxidation and Reduction Reactions

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde and further to a carboxylic acid using various oxidizing agents. The specific product obtained depends on the strength and nature of the oxidizing agent used.

Conversely, while the hydroxymethyl group is already in a reduced state, the pyrimidine ring itself can undergo reduction. For instance, 2-hydroxypyrimidine (B189755) can be selectively hydrogenated. oalib.com

Esterification and Etherification Reactions

As a primary alcohol, the hydroxymethyl group readily undergoes esterification with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) in the presence of an acid catalyst to form the corresponding ester. researchgate.netvedantu.comacs.orgresearchgate.netorganic-chemistry.org

Halogenation of the Hydroxymethyl Group and Subsequent Nucleophilic Displacement

The hydroxymethyl group attached to the phenyl ring represents a key site for functionalization. A common and synthetically useful transformation of this group is its conversion to a halomethyl group, which can then be readily displaced by a variety of nucleophiles.

The initial step in this sequence is the halogenation of the primary alcohol. This can be achieved using standard halogenating agents. For instance, treatment with thionyl chloride (SOCl₂) or a phosphorus halide such as phosphorus pentachloride (PCl₅) would convert the hydroxymethyl group into a chloromethyl group. The resulting benzylic halide, 5-(3-(chloromethyl)phenyl)pyrimidin-2-ol, is a reactive intermediate. The presence of commercially available analogs like 2-[3-(Chloromethyl)phenyl]pyrimidine and 5-Bromo-2-(3-chloromethyl-phenyl)-pyrimidine underscores the feasibility of such transformations. vulcanchem.comsigmaaldrich.comscbt.com

The conversion of alcohols to better leaving groups, such as tosylates, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, is another established method. This creates a highly reactive intermediate for SN2 reactions. youtube.comvanderbilt.edu

Once the halomethyl or a related sulfonate ester derivative is formed, the benzylic position becomes susceptible to nucleophilic attack. This allows for the introduction of a wide array of functional groups. The general mechanism for this SN2 displacement involves the backside attack of a nucleophile on the carbon atom bearing the leaving group (e.g., Cl, Br, or OTs), leading to an inversion of configuration if the carbon were chiral. ub.edulibretexts.org

Table 1: Examples of Nucleophilic Displacement Reactions on a Halomethyl Intermediate

| Nucleophile | Reagent Example | Product Functional Group |

| Amine | Primary or secondary amine (R₂NH) | Substituted amine |

| Thiol | Thiol (RSH) | Thioether |

| Cyanide | Sodium cyanide (NaCN) | Nitrile |

| Azide (B81097) | Sodium azide (NaN₃) | Azide |

| Acetate (B1210297) | Sodium acetate (CH₃COONa) | Ester |

This two-step sequence of halogenation followed by nucleophilic substitution provides a versatile route to a diverse range of derivatives of this compound, enabling the exploration of structure-activity relationships in various applications.

Reactions of the Substituted Phenyl Moiety

The phenyl ring in this compound is another key region for chemical modification through aromatic substitution and functional group interconversions.

Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. masterorganicchemistry.comyoutube.commasterorganicchemistry.comlibretexts.org The outcome of such reactions on the phenyl ring of the title compound is governed by the electronic properties of the existing substituents: the hydroxymethyl group and the pyrimidin-2-ol moiety.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Potential Products |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitro-substituted derivatives |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | Bromo- or Chloro-substituted derivatives |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Sulfonic acid derivatives |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | Alkyl-substituted derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Acyl-substituted derivatives |

The regioselectivity of these reactions would need to be determined empirically, as it results from a balance of the directing effects of both the hydroxymethyl and the pyrimidin-2-ol substituents.

Functional Group Interconversions on the Phenyl Ring

Beyond introducing new substituents, the existing functional groups on the phenyl ring or those introduced via EAS can be interconverted to create further diversity. organic-synthesis.com For example, a nitro group introduced via nitration can be reduced to an amino group using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation. This amino group can then serve as a handle for a wide range of subsequent reactions, such as diazotization followed by Sandmeyer or Schiemann reactions.

Similarly, if a methyl group were introduced onto the phenyl ring via Friedel-Crafts alkylation, it could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This carboxylic acid could then undergo esterification or amidation.

Ring Modification and Skeletal Rearrangement Reactions

The pyrimidine core of this compound is not inert and can undergo significant transformations, leading to different heterocyclic systems. These skeletal editing or rearrangement reactions offer a powerful strategy for generating novel molecular scaffolds.

Recent studies have demonstrated that pyrimidines can be converted into other heterocycles like pyridines and pyrazoles. nih.govchinesechemsoc.orgchinesechemsoc.org For instance, a two-atom swap skeletal editing process has been developed to transform pyrimidines into pyridines. This one-pot, two-step method involves the activation of the pyrimidine ring with triflic anhydride (B1165640) (Tf₂O), followed by nucleophilic addition and a Dimroth rearrangement. chinesechemsoc.orgchinesechemsoc.org The reaction of a C5-aryl pyrimidine under these conditions has been shown to proceed with good yield. chinesechemsoc.orgchinesechemsoc.org

Table 3: Skeletal Rearrangement of a 5-Arylpyrimidine to a Pyridine

| Step | Reagents | Intermediate/Product |

| 1. Activation | Tf₂O, Na₂CO₃, THF | Activated pyrimidine intermediate |

| 2. Rearrangement | Malononitrile, DIPEA, CH₃CN | Substituted pyridine |

Furthermore, a method for the conversion of pyrimidines into pyrazoles via a formal carbon deletion has been reported. nih.gov This transformation is also initiated by the triflylation of the pyrimidine core, followed by a hydrazine-mediated skeletal remodeling. This reaction proceeds under mild conditions and tolerates a range of functional groups. nih.gov The ability to use a pyrimidine as a synthetic precursor to a pyrazole (B372694) is valuable, as it leverages the distinct chemistry of pyrimidines to access diverse pyrazole structures. nih.gov

These skeletal editing strategies highlight the versatility of the pyrimidine ring in this compound as a template for the synthesis of a broader range of heterocyclic compounds.

Advanced Chemical Applications and Role As a Chemical Precursor

Exploration in Corrosion Inhibition Mechanisms and Surface Chemistry

Pyrimidine (B1678525) derivatives are recognized as effective corrosion inhibitors, particularly for steel in acidic environments. researchgate.netresearchgate.net While specific studies on 5-(3-(hydroxymethyl)phenyl)pyrimidin-2-ol are not extensively detailed in publicly available literature, its mechanism of action can be inferred from the well-established principles governing this class of compounds. The effectiveness of pyrimidine-based inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes corrosive processes. nih.govelectrochemsci.org

The inhibition mechanism is multifaceted and relies on the specific structural features of the molecule:

Heteroatom Coordination: The pyrimidine ring contains two nitrogen atoms, and the side chain contains an oxygen atom in the hydroxyl group. These heteroatoms possess lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of coordinate covalent bonds (chemisorption). researchgate.netresearchgate.net

π-Electron Interaction: The phenyl and pyrimidine rings are rich in π-electrons. These electron systems can interact with the metal surface, further strengthening the adsorption of the molecule and the stability of the protective film. researchgate.netnih.gov

Surface Coverage: By adsorbing onto the metal, the inhibitor molecules displace water and aggressive ions (like chloride) from the surface, creating a physical barrier that blocks both the anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions. This classifies such compounds as mixed-type inhibitors. nih.gov

Electrochemical studies, such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), are typically used to quantify the efficiency of these inhibitors. electrochemsci.orgkfupm.edu.sa Surface analysis techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) could visually confirm the formation of a protective film on the metal. nih.govkfupm.edu.sa

Table 1: Key Molecular Features and Their Role in Corrosion Inhibition

| Feature | Component | Role in Inhibition |

| Heteroatoms | Pyrimidine Nitrogens, Hydroxyl Oxygen | Act as Lewis bases, donating lone-pair electrons to vacant d-orbitals of the metal surface, facilitating strong chemisorption. |

| Aromatic System | Phenyl Ring, Pyrimidine Ring | Provide a source of π-electrons that interact with the metal surface, enhancing adsorption and surface coverage. |

| Molecular Structure | Planar rings and functional groups | Allows for efficient packing and formation of a dense, stable protective film on the metal surface. |

Applications in Material Science: Incorporation into Polymers or as Chemical Additives

The bifunctional nature of this compound makes it a promising candidate for applications in material science. The reactive hydroxymethyl group (-CH₂OH) serves as a handle for incorporating the molecule into polymer chains, while the rigid, nitrogen-containing phenyl-pyrimidine core can impart desirable properties to the resulting material.

As a monomer , it can participate in step-growth polymerization reactions:

Polyesters: The hydroxyl group can react with dicarboxylic acids or their derivatives (e.g., acyl chlorides) through esterification to form polyesters.

Polyurethanes: Reaction of the hydroxyl group with diisocyanates would yield polyurethanes.

Polyethers: Under appropriate conditions, the hydroxyl group could be used to form ether linkages, leading to polyethers.

Incorporating the this compound moiety into a polymer backbone is expected to enhance properties such as thermal stability, flame retardancy (due to the high nitrogen content), and mechanical strength, owing to the rigidity of the aromatic and heterocyclic rings. This is analogous to how other bio-based platform chemicals with hydroxymethyl groups, like 5-hydroxymethylfurfural (HMF), are used to synthesize a variety of polymers. researchgate.net

As a chemical additive , it could be used to modify the properties of existing polymers. For instance, it could be grafted onto a polymer backbone to alter surface properties or act as a stabilizing agent against thermal or UV degradation. uc.pt

Table 2: Potential Polymer Applications for this compound

| Polymer Type | Reactive Group | Resulting Linkage | Potential Properties |

| Polyester | -CH₂OH | Ester (-COO-) | Enhanced thermal stability, rigidity |

| Polyurethane | -CH₂OH | Urethane (-NHCOO-) | Improved mechanical strength, flame retardancy |

| Polyether | -CH₂OH | Ether (-O-) | Modified flexibility and solubility |

Role as a Synthetic Intermediate for the Construction of Diverse Organic Scaffolds

The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds and its synthetic versatility. nih.govnih.gov this compound is a valuable synthetic intermediate precisely because its functional groups allow for straightforward chemical transformations to build more complex molecules. nih.govmdpi.commdpi.com

The hydroxymethyl group is the primary site of reactivity for derivatization:

Oxidation: The primary alcohol can be selectively oxidized to an aldehyde (-CHO) or further to a carboxylic acid (-COOH). These new functional groups open up a vast array of subsequent reactions, such as reductive amination, Wittig reactions, or amide bond formation.

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide (e.g., -CH₂Br). This activates the benzylic position for nucleophilic substitution, allowing for the attachment of various fragments through C-O, C-N, C-S, or C-C bond formation.

Esterification/Etherification: Reaction with acids or alcohols allows for the simple attachment of other molecular moieties, which is useful for structure-activity relationship (SAR) studies in drug discovery. nih.gov

These transformations enable chemists to use this compound as a foundational building block, systematically modifying its structure to create libraries of diverse compounds for screening in drug discovery and materials science. organic-chemistry.orgresearchgate.net

Table 3: Synthetic Transformations of the Hydroxymethyl Group

| Reaction Type | Reagent(s) | Product Functional Group | Subsequent Applications |

| Oxidation | PCC, DMP | Aldehyde (-CHO) | Imine/Amine formation, Wittig reaction, Aldol (B89426) reactions |

| Oxidation | KMnO₄, Jones reagent | Carboxylic Acid (-COOH) | Amide/Ester formation, Acid chloride synthesis |

| Halogenation | PBr₃, SOCl₂ | Halomethyl (-CH₂X) | Nucleophilic substitution (S_N2) with amines, thiols, cyanides |

| Esterification | Acyl Chloride, Carboxylic Acid | Ester (-CH₂OCOR) | Prodrug synthesis, modifying solubility |

Photochemical and Electrochemical Reactivity Studies

The photochemical and electrochemical properties of a molecule are dictated by its electronic structure. The conjugated system of this compound, which encompasses both the phenyl and pyrimidine rings, suggests it is likely to possess interesting redox and photophysical behaviors.

Electrochemical Reactivity: Pyrimidine-based compounds are known to be electrochemically active. shd.org.rs The redox behavior is influenced by the electron-rich nitrogen heteroatoms and the aromatic system. researchgate.net It is expected that this compound would undergo oxidation or reduction processes at specific potentials, which could be studied using techniques like cyclic voltammetry. nih.govsemanticscholar.org Such studies provide insight into the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding its electron-donating or -accepting capabilities and are relevant to its performance in applications like corrosion inhibition or organic electronics. researchgate.net

Photochemical Reactivity: Molecules containing conjugated aromatic and heteroaromatic rings typically absorb light in the ultraviolet (UV) region. The phenyl-pyrimidine core is expected to have a characteristic UV absorption spectrum. nih.gov Upon absorption of a photon, the molecule is promoted to an excited state. It may then relax back to the ground state via non-radiative decay or by emitting light (fluorescence or phosphorescence). researchgate.net The presence of heteroatoms and the ability to form hydrogen bonds can influence these photophysical properties. In some cases, the hydroxyl group itself can be used as a site for attaching a "photocage"—a light-sensitive group that can be cleaved upon irradiation to release the active molecule, a technique used in chemical biology. nih.gov The potential for fluorescence is particularly relevant, as similar heterocyclic systems are explored as emitters for organic light-emitting diodes (OLEDs). nih.gov

Future Directions in the Chemical Research of 5 3 Hydroxymethyl Phenyl Pyrimidin 2 Ol

Development of Novel and Sustainable Synthetic Routes for Scalable Production

The advancement of pyrimidine-based compounds in various scientific fields is intrinsically linked to the availability of efficient and sustainable synthetic methods. For 5-(3-(Hydroxymethyl)phenyl)pyrimidin-2-ol, future research will likely focus on developing scalable and environmentally benign production routes.

Traditional methods for pyrimidine (B1678525) synthesis often involve harsh reagents and generate significant waste. bohrium.com Modern approaches, however, are increasingly leaning towards green chemistry principles. bohrium.comresearchgate.net This includes the use of microwave-assisted synthesis, which can dramatically reduce reaction times and increase yields, and the exploration of catalyst-free and solvent-free reaction conditions. researchgate.net For a compound like this compound, research into one-pot, multi-component reactions could offer a streamlined and atom-economical pathway to its synthesis. researchgate.net

Furthermore, the scalability of synthetic routes is a critical consideration for industrial applications. Future studies will need to address the transition from laboratory-scale synthesis to large-scale production, ensuring that the developed methods are not only efficient and green but also economically viable. researchgate.net This could involve the use of continuous flow chemistry, which offers better control over reaction parameters and can lead to higher purity products.

| Synthetic Strategy | Potential Advantages for this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced product purity. researchgate.net |

| Catalyst-Free Conditions | Avoidance of toxic metal catalysts, simplified purification. researchgate.net |

| Solvent-Free Reactions | Reduced environmental impact, lower costs. researchgate.net |

| Multi-Component Reactions | Increased efficiency, atom economy, and reduced waste. researchgate.net |

| Flow Chemistry | Enhanced scalability, safety, and process control. |

Advanced Spectroscopic Probe Development for Real-time Monitoring of Chemical Reactions

Understanding the intricate mechanisms of chemical reactions is fundamental to optimizing synthetic processes. The development of advanced spectroscopic probes for real-time monitoring of the synthesis of this compound and its subsequent reactions is a promising area of future research.

Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide invaluable insights into reaction kinetics, the formation of intermediates, and the influence of various reaction parameters. For instance, spectroscopic investigation has been successfully employed to study the interaction of a pyrimidine derivative with human serum albumin, revealing details about binding mechanisms and conformational changes. bohrium.com While this study focused on a different pyrimidine derivative, the methodology can be adapted to investigate the interactions of this compound in biological systems.

Future research could focus on developing specific spectroscopic probes or methodologies tailored to the unique structural features of this compound. This would enable a deeper understanding of its formation and reactivity, facilitating the optimization of its synthesis and the design of new applications.

High-Throughput Computational Screening for Novel Chemical Reactivity and Intermolecular Interactions

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the screening of large virtual libraries of compounds. For this compound, high-throughput computational screening represents a powerful avenue for discovering novel chemical reactivity and exploring its potential intermolecular interactions.

Molecular docking studies, for example, can be used to predict the binding affinity of this compound to various biological targets, such as enzymes and receptors. This approach has been successfully used for other phenylpyrimidine derivatives to identify potential anticancer agents. nih.govmdpi.com Similar in silico studies could guide the rational design of new derivatives of this compound with enhanced biological activity.

Furthermore, computational methods can be employed to investigate the compound's fundamental chemical properties, such as its electronic structure, reactivity indices, and potential reaction pathways. Density Functional Theory (DFT) calculations, for instance, can provide insights into the molecule's geometry and electronic properties, which are crucial for understanding its behavior in chemical reactions and its potential to form stable supramolecular structures. nih.gov

| Computational Method | Application for this compound |

| Molecular Docking | Prediction of binding to biological targets for drug discovery. nih.govmdpi.com |

| Density Functional Theory (DFT) | Investigation of electronic structure, reactivity, and molecular geometry. nih.gov |

| Molecular Dynamics (MD) Simulations | Study of conformational changes and intermolecular interactions over time. nih.gov |

| Virtual Screening | High-throughput screening of virtual libraries of derivatives for desired properties. |

Exploration of Supramolecular Assembly and Self-Organization Based on Structural Features

The presence of both hydrogen bond donors (hydroxyl and N-H groups) and acceptors (carbonyl and nitrogen atoms), along with the aromatic phenyl ring, provides this compound with the necessary functionalities for engaging in supramolecular assembly and self-organization.

The study of how molecules interact to form larger, ordered structures is a rapidly growing field with applications in materials science, nanotechnology, and drug delivery. Research on other phenylpyrimidine derivatives has demonstrated their ability to form well-defined supramolecular structures through hydrogen bonding and π-stacking interactions. pleiades.onlinemdpi.com For example, 6-phenyl-2-chloropyrimidine-4-carboxamide has been shown to form centrosymmetric dimer associates linked into infinite ribbons. pleiades.online

Future investigations into this compound could explore its ability to form various supramolecular architectures, such as gels, liquid crystals, or crystalline co-crystals. The hydroxymethyl group, in particular, offers an additional site for hydrogen bonding, potentially leading to more complex and functional assemblies. By understanding and controlling the self-assembly process, it may be possible to design novel materials with tailored properties, such as specific optical, electronic, or mechanical characteristics.

Q & A

Q. How can the crystal structure of 5-(3-(Hydroxymethyl)phenyl)pyrimidin-2-ol be determined experimentally?

To determine the crystal structure, employ single-crystal X-ray diffraction (SC-XRD) using the SHELX program suite (e.g., SHELXL for refinement). Key steps include:

- Growing high-quality single crystals via slow evaporation or vapor diffusion.

- Collecting intensity data using a diffractometer (Cu-Kα or Mo-Kα radiation).

- Solving the phase problem using direct methods (SHELXS/SHELXD) and refining the model with SHELXL, accounting for hydrogen bonding involving the hydroxymethyl group .

- Validate the structure using R-factor analysis and residual electron density maps.

Q. What synthetic methodologies are reported for this compound?

Common synthetic routes include:

- Nucleophilic substitution : Reacting 2-chloropyrimidine derivatives with 3-(hydroxymethyl)phenol under basic conditions (e.g., K₂CO₃ in DMF) .

- Cross-coupling reactions : Suzuki-Miyaura coupling of boronic acid derivatives with halogenated pyrimidines, followed by hydroxymethylation .

- Optimization : Monitor reaction progress via TLC or HPLC. Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .

Q. How can spectroscopic techniques (NMR, MS) be utilized to characterize this compound?

- ¹H/¹³C NMR : Identify the pyrimidine ring protons (δ 8.2–8.5 ppm for H-4/H-6) and hydroxymethyl group (δ 4.6–4.8 ppm for –CH₂OH). Assign aromatic protons from the phenyl group (δ 6.8–7.5 ppm) .

- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 219.1) and fragmentation patterns to verify substituent positions .

Advanced Research Questions

Q. How can metabolic stability studies of this compound be designed in vitro?

- Microsomal assays : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .

- Metabolite identification : Use high-resolution MS (HRMS) to detect hydroxylated or glucuronidated metabolites. Compare fragmentation patterns with synthetic standards.

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting pyrimidine derivatives?

- Substituent variation : Replace the hydroxymethyl group with electron-withdrawing (e.g., –CF₃) or electron-donating groups (e.g., –OCH₃) to assess effects on bioactivity .

- Bioisosteric replacement : Substitute the pyrimidine ring with triazine or pyridine cores. Evaluate changes in binding affinity using enzymatic assays (e.g., IC₅₀ determination) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking : Use software like AutoDock Vina to dock the compound into target protein active sites (e.g., kinases). Focus on hydrogen bonds between the hydroxymethyl group and catalytic residues .

- MD simulations : Perform 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability and conformational changes .

Methodological Notes

- Analytical validation : For HPLC purity assessment, use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min .

- Crystallography : Resolve disorder in the hydroxymethyl group using PART instructions in SHELXL and apply isotropic displacement parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.